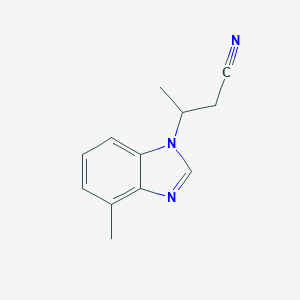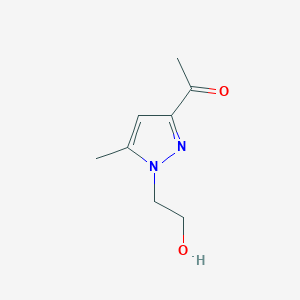
4-(2-Hydroxyethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)imidazolidin-2-one, also known as HEI-OC1, is a small molecule that has gained attention in the scientific community due to its potential applications in the field of regenerative medicine. HEI-OC1 has been shown to have a positive effect on the regeneration of hair cells in the inner ear, which has implications for the treatment of hearing loss.
Mechanism of Action
The exact mechanism of action of 4-(2-Hydroxyethyl)imidazolidin-2-one is not fully understood, but it is thought to act through the activation of the Wnt signaling pathway. This pathway is involved in the regulation of cell proliferation and differentiation, and has been shown to play a role in the regeneration of hair cells in the inner ear.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can increase the expression of genes involved in hair cell differentiation and survival, as well as the production of proteins involved in the formation of the extracellular matrix. Additionally, in vivo studies have shown that this compound can improve hearing function and increase the number of hair cells in the inner ear.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2-Hydroxyethyl)imidazolidin-2-one is its potential as a treatment for hearing loss. However, there are also limitations to its use in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for research purposes. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are a number of future directions for research on 4-(2-Hydroxyethyl)imidazolidin-2-one. One area of focus is the development of more efficient synthesis methods for this compound, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted therapies for hearing loss. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound in humans.
Synthesis Methods
4-(2-Hydroxyethyl)imidazolidin-2-one can be synthesized through a multistep process involving the reaction of various reagents. One common method involves the reaction of glycine and formaldehyde to form imidazolidinone, which is then reacted with ethylene oxide to form this compound.
Scientific Research Applications
4-(2-Hydroxyethyl)imidazolidin-2-one has been studied extensively for its potential applications in the treatment of hearing loss. In vitro studies have shown that this compound can promote the proliferation and differentiation of hair cells in the inner ear, which are responsible for detecting sound. Additionally, in vivo studies have shown that this compound can improve hearing function in animal models of hearing loss.
Properties
| 161663-36-1 | |
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
4-(2-hydroxyethyl)imidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c8-2-1-4-3-6-5(9)7-4/h4,8H,1-3H2,(H2,6,7,9) |
InChI Key |
ZLGAJBRSIUDOOW-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)N1)CCO |
Canonical SMILES |
C1C(NC(=O)N1)CCO |
synonyms |
2-Imidazolidinone,4-(2-hydroxyethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)





